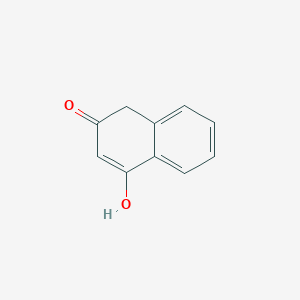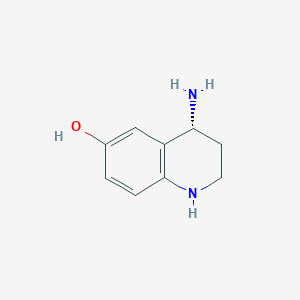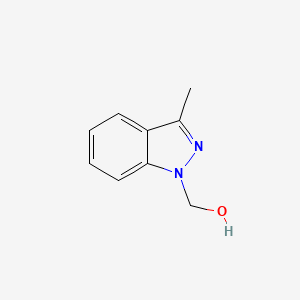
(3-Methyl-1H-indazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1H-indazol-1-yl)methanol is an organic compound with the molecular formula C9H10N2O It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a methanol group attached to the nitrogen atom at the first position and a methyl group at the third position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1H-indazol-1-yl)methanol typically involves the reaction of 3-methylindazole with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: (3-Methyl-1H-indazol-1-yl)methanol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Industry: In materials science, this compound can be used in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism by which (3-Methyl-1H-indazol-1-yl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
- (1-Methyl-1H-indazol-3-yl)methanol
- (1-Ethyl-1H-imidazol-2-yl)methanol
- (1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol
Comparison: (3-Methyl-1H-indazol-1-yl)methanol is unique due to the position of the methyl and methanol groups on the indazole ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. For example, (1-Methyl-1H-indazol-3-yl)methanol has the methyl group at a different position, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(3-methylindazol-1-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-7-8-4-2-3-5-9(8)11(6-12)10-7/h2-5,12H,6H2,1H3 |
InChI Key |
ZRVTZOFEHPNERS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



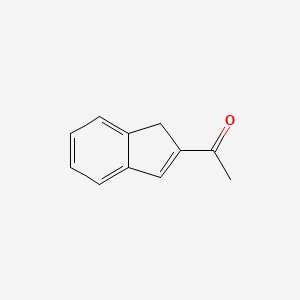
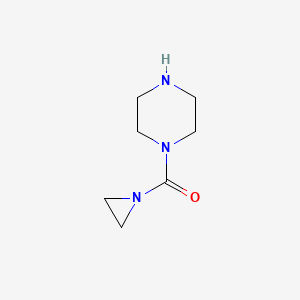


![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)


![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)


